3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a benzene ring and a nitrophenyl group attached to a urea moiety.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
It is known that benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . They have also shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole-based compounds have shown inhibitory activity against M. tuberculosis
Cellular Effects
Benzothiazole derivatives have been found to have effects on various types of cells and cellular processes . For example, some benzothiazole derivatives have shown anti-tubercular activity, indicating that they may influence cell function
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of different dosages of 1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea in animal models have not been extensively studied. Benzothiazole derivatives have been tested in animal models, and their effects have been found to vary with different dosages
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acid or base to facilitate the reaction
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact . This includes the use of microwave irradiation and one-pot multicomponent reactions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under mild conditions.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the nitrophenyl and urea groups.
2-Aminobenzothiazole: Contains an amino group instead of the nitrophenyl group.
Benzothiazole-2-thiol: Contains a thiol group instead of the urea moiety.
Uniqueness
3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is unique due to its combination of a benzothiazole ring, a nitrophenyl group, and a urea moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler benzothiazole derivatives .
Properties
IUPAC Name |
1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGQZWBCZSVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.